molecular formula C7H7BrFNO B12979166 3-(Bromomethyl)-2-fluoro-6-methoxypyridine

3-(Bromomethyl)-2-fluoro-6-methoxypyridine

Cat. No.: B12979166
M. Wt: 220.04 g/mol
InChI Key: PKPPNWFYYRIFPD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluoro-6-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluoro-6-methoxypyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 2,6-dimethoxypyridine to introduce the fluorine atom at the 2-position. This is followed by the selective bromination of the methyl group at the 3-position using reagents such as N-bromosuccinimide (NBS) under radical conditions . The final step involves the demethylation of the methoxy group at the 6-position to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-2-fluoro-6-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-2-fluoropyridine: Lacks the methoxy group, resulting in different reactivity and applications.

    3-(Bromomethyl)-6-methoxypyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.

    2-Fluoro-6-methoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-(Bromomethyl)-2-fluoro-6-methoxypyridine is unique due to the synergistic effects of the bromomethyl, fluorine, and methoxy groups. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7BrFNO

Molecular Weight

220.04 g/mol

IUPAC Name

3-(bromomethyl)-2-fluoro-6-methoxypyridine

InChI

InChI=1S/C7H7BrFNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3

InChI Key

PKPPNWFYYRIFPD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CBr)F

Origin of Product

United States

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